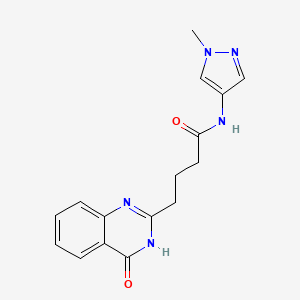
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Amination: The pyrimidine core is then subjected to an amination reaction with a suitable amine, such as 1-methyl-1H-pyrazol-4-amine, under controlled temperature and pH conditions.
Butanamide Formation: The final step involves the coupling of the aminated pyrimidine with a butanoyl chloride derivative to form the desired butanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-pyrazol-4-yl)butanamide: Lacks the methyl group on the pyrazole ring.
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-3-yl)butanamide: Has the pyrazole nitrogen in a different position.
Uniqueness
The presence of both the dimethylpyrimidine and methylpyrazole moieties in 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1-methyl-1H-pyrazol-4-yl)butanamide may confer unique biological activities and chemical reactivity compared to similar compounds. These structural features can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Propiedades
Fórmula molecular |
C14H20N6O |
|---|---|
Peso molecular |
288.35 g/mol |
Nombre IUPAC |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-methylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C14H20N6O/c1-10-7-11(2)18-14(17-10)15-6-4-5-13(21)19-12-8-16-20(3)9-12/h7-9H,4-6H2,1-3H3,(H,19,21)(H,15,17,18) |
Clave InChI |
OIWZGSTUJJOMTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NCCCC(=O)NC2=CN(N=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B14934409.png)
![N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B14934412.png)
![N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934416.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934425.png)
![3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14934430.png)
![5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B14934444.png)


![N,N-dimethyl-4-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)methyl]piperazine-1-sulfonamide](/img/structure/B14934457.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14934467.png)
![N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14934480.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14934489.png)
![1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934497.png)
![(Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide](/img/structure/B14934500.png)
